molecular formula C9H12BrNO2S B2772753 Tert-butyl 3-amino-4-bromothiophene-2-carboxylate CAS No. 2248268-23-5

Tert-butyl 3-amino-4-bromothiophene-2-carboxylate

Cat. No.: B2772753
CAS No.: 2248268-23-5
M. Wt: 278.16
InChI Key: SRLCILBTEUQDRW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-bromothiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with amino, bromine, and tert-butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-bromothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification and amination reactions. One common method includes the bromination of 3-amino-2-thiophenecarboxylic acid, followed by esterification with tert-butyl alcohol under acidic conditions to form the tert-butyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed:

Scientific Research Applications

Tert-butyl 3-amino-4-bromothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-bromothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-amino-4-bromothiophene-2-carboxylate is unique due to the presence of both bromine and tert-butyl ester groups, which confer distinct reactivity and solubility properties, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-amino-4-bromothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)7-6(11)5(10)4-14-7/h4H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLCILBTEUQDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CS1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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